molecular formula C16H17NO2 B13521845 Benzyl 3-(4-aminophenyl)propanoate CAS No. 6964-39-2

Benzyl 3-(4-aminophenyl)propanoate

Cat. No.: B13521845
CAS No.: 6964-39-2
M. Wt: 255.31 g/mol
InChI Key: QEXXBPULLZZTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula C16H17NO2 It is a benzyl ester derivative of 3-(4-aminophenyl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(4-aminophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)propanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of benzyl chloride and 3-(4-aminophenyl)propanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, primary amines

    Substitution: Various benzyl and amino derivatives

Scientific Research Applications

Benzyl 3-(4-aminophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 3-(4-aminophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(4-aminophenyl)propanoic acid, which can then interact with enzymes or receptors in biological systems. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Benzyl 3-(4-aminophenyl)propanoate can be compared with similar compounds such as:

    Benzyl 3-(4-nitrophenyl)propanoate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.

    Benzyl 3-(4-hydroxyphenyl)propanoate:

    Benzyl 3-(4-methylphenyl)propanoate: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of benzyl esters in organic synthesis and research.

Properties

CAS No.

6964-39-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl 3-(4-aminophenyl)propanoate

InChI

InChI=1S/C16H17NO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12,17H2

InChI Key

QEXXBPULLZZTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.